4-(2-adamantylamino)-1-adamantanol

Description

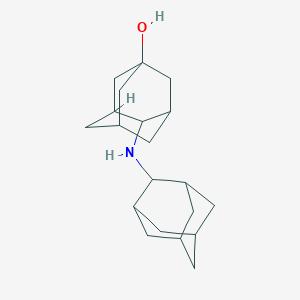

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-adamantylamino)adamantan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c22-20-8-13-6-16(9-20)19(17(7-13)10-20)21-18-14-2-11-1-12(4-14)5-15(18)3-11/h11-19,21-22H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXZVLCGZXPRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4C5CC6CC4CC(C6)(C5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Adamantylamino 1 Adamantanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(2-adamantylamino)-1-adamantanol reveals several key disconnections. The most logical disconnection is the C-N bond, which simplifies the target molecule into two key precursors: a 4-amino-1-adamantanol derivative and a 2-adamantyl derivative. This approach allows for the separate synthesis of the two adamantane (B196018) fragments, which can then be coupled in a final step.

Another viable retrosynthetic pathway involves the functionalization of a pre-formed di-adamantyl amine core. This would entail the selective introduction of a hydroxyl group at the C1 position of one of the adamantane cages. However, this approach may present challenges in achieving regioselectivity.

Classical Synthetic Approaches and Reaction Optimization

The synthesis of adamantane derivatives often relies on functionalization of the adamantane core. nih.gov These reactions can be broadly categorized into amination reactions, functional group interconversions, and multi-step strategies.

Amination Reactions for Adamantanol Derivatives

Amination of adamantanol derivatives is a key step in the synthesis of this compound. One common method involves the reaction of a halo-adamantane with an amine. For instance, 1-bromoadamantane (B121549) can react directly with various amines to form adamantylamines. acs.org In the context of our target molecule, a 4-halo-1-adamantanol could be reacted with 2-aminoadamantane (B82074).

Another approach is the reductive amination of an adamantanone. nih.gov For example, 5-hydroxy-2-adamantanone can be reacted with an amine in the presence of a reducing agent to yield the corresponding amino-adamantanol. A specific process for synthesizing trans-4-amino-1-adamantanol hydrochloride starts with 5-hydroxy-2-adamantanone, which is first converted to 5-hydroxy-2-adamantanone oxime. This intermediate is then reduced using Raney nickel to produce 4-amino-1-adamantanol, which is subsequently acidified to its hydrochloride salt. google.com

The Ritter reaction is another powerful tool for introducing an amino group. This reaction involves the treatment of an alcohol or alkene with a nitrile in the presence of a strong acid. For instance, reacting protoadamantan-4-one with a Grignard reagent can produce an alcohol that undergoes a Ritter reaction to yield an acetamide (B32628), which can then be hydrolyzed to the corresponding amine. mdpi.com

Functional Group Interconversions on Adamantane Cores

Functional group interconversions are essential for manipulating the adamantane scaffold to introduce the desired substituents. solubilityofthings.comyoutube.comorganic-chemistry.org The rigid structure of adamantane means that reactions often occur at the tertiary bridgehead positions. wikipedia.org

The synthesis of 2-adamantane derivatives can be achieved from 1-adamantanol (B105290) using solid acid catalysts. researchgate.net This transformation involves a 1,2-hydride shift of the 1-adamantyl cation to form the 2-adamantyl cation, leading to products like 2-adamantanol (B149831) and 2-adamantanone. researchgate.net Furthermore, 1-hydroxyadamantane can be converted to adamantanone in good yields by treatment with concentrated sulfuric acid. researchgate.net This adamantanone can then serve as a starting point for introducing other functional groups at the secondary position. wikipedia.org

Multi-step Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies can be employed for the synthesis of complex adamantane derivatives. arkat-usa.orgwikipedia.orgresearchgate.net

A convergent synthesis would involve the separate synthesis of the two key adamantane building blocks, 4-amino-1-adamantanol and a suitable 2-functionalized adamantane, followed by their coupling. This approach is often more efficient for complex molecules.

A divergent synthesis , on the other hand, would start from a common adamantane precursor and diverge to create a library of related compounds. wikipedia.org For instance, starting from a di-adamantyl core, one could selectively functionalize each adamantane cage to introduce the desired amino and hydroxyl groups. While potentially less direct for a single target, this strategy is valuable for exploring structure-activity relationships.

Stereoselective and Enantioselective Synthesis

The adamantane cage itself is achiral. However, substitution can introduce chirality. reddit.comyoutube.com For this compound, the presence of substituents on both adamantane cages could lead to stereoisomers.

Chiral Resolution Techniques for Adamantane Derivatives

When a synthesis results in a racemic mixture of adamantane derivatives, chiral resolution is necessary to separate the enantiomers. libretexts.org This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. libretexts.org

Common chiral resolving agents for acidic compounds include naturally occurring chiral bases like brucine (B1667951) and strychnine. libretexts.org For basic compounds, chiral acids such as (+)-tartaric acid and (-)-mandelic acid are used. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. While specific methods for the chiral resolution of this compound are not explicitly detailed in the provided search results, the general principles of chiral resolution for adamantane derivatives would apply. rsc.orgrsc.orgresearchgate.net

Asymmetric Catalysis in C-N and C-O Bond Formation

The construction of the C-N and C-O bonds in this compound with stereochemical control is a significant challenge. Asymmetric catalysis offers a powerful tool to achieve this, particularly in the formation of the chiral centers inherent to the molecule. While specific catalytic asymmetric syntheses for this exact compound are not extensively documented, principles from related adamantane chemistry can be applied.

The key C-N bond is formed through the coupling of a 2-adamantylamino moiety with the 1-hydroxyadamantane skeleton. Research into the asymmetric aza-Henry reaction for the synthesis of α-trifluoromethyl-β-nitroamines, which are later converted to adamantane-type derivatives, demonstrates the feasibility of creating chiral amine centers linked to an adamantane core. thaiscience.infoacs.orgorgsyn.org In these instances, amino acid-derived quaternary ammonium (B1175870) salts have been successfully employed as phase-transfer catalysts to induce enantioselectivity in the addition of nitroalkanes to N-Boc trifluoromethyl ketimines with good to excellent yields and moderate to good enantioselectivities. thaiscience.infoacs.orgorgsyn.org This approach, distinguished by its mild conditions and low catalyst loading (1 mol%), could be conceptually adapted for the asymmetric introduction of the amino group in a precursor to this compound. thaiscience.infoacs.orgorgsyn.org

Furthermore, phosphine-catalyzed asymmetric γ-addition of nitrogen nucleophiles to allenoates and alkynoates presents another avenue for asymmetric C-N bond formation, yielding enantioenriched products. orgsyn.org The development of nickel-catalyzed methods for the activation of aliphatic amide C-N bonds has also opened new possibilities for asymmetric C-N cross-couplings, although this has been more challenging for aliphatic versus aryl amides. google.com

The stereochemistry of the hydroxyl group at the C-1 position is typically established early in the synthesis, often starting from 1-adamantanol itself. google.comCurrent time information in Bangalore, IN. Asymmetric methods for C-O bond formation in adamantanes are less common, as the tertiary alcohol is often introduced via non-catalytic means such as oxidation or hydrolysis of a precursor. Current time information in Bangalore, IN.

A plausible asymmetric route to a precursor of this compound could involve the enzymatic resolution of a racemic amino-adamantanol derivative or the use of a chiral auxiliary to guide the stereoselective formation of the C-N bond.

Diastereoselective Control in Polycyclic Systems

The rigid, polycyclic structure of adamantane presents unique challenges and opportunities for diastereoselective control. In the case of this compound, the relative stereochemistry between the hydroxyl group at C-1 and the amino group at C-4 is of critical importance. The synthesis of related compounds, such as trans-4-amino-1-adamantanol hydrochloride, provides significant insight into achieving diastereoselectivity. nih.govgoogle.com

The synthesis of trans-4-amino-1-adamantanol typically proceeds from 5-hydroxy-2-adamantanone (also known as 1-hydroxyadamantan-4-one). nih.govgoogle.com One reported method involves the formation of a ketoxime from 5-hydroxy-2-adamantanone, followed by a Raney's nickel hydro-reduction. nih.gov Another approach utilizes palladium-carbon catalyzed reductive amination of 5-hydroxy-2-adamantanone with aqueous ammonia. google.com In both cases, the hydrogenation reaction preferentially yields the trans isomer, where the amino group is on the opposite face of the adamantane cage relative to the hydroxyl group. This stereochemical outcome is likely directed by the steric bulk of the adamantane skeleton, which favors the approach of the reagent from the less hindered face.

The table below summarizes the diastereoselective synthesis of a precursor to the target molecule.

| Starting Material | Reagents | Product | Diastereomeric Ratio (trans:cis) | Yield | Reference |

| 5-Hydroxy-2-adamantanone | Hydroxylamine hydrochloride | 5-Hydroxy-2-adamantanone oxime | - | - | nih.gov |

| 5-Hydroxy-2-adamantanone oxime | Raney's Nickel, H₂ | 4-Amino-1-adamantanol | Predominantly trans | - | nih.gov |

| 5-Hydroxy-2-adamantanone | Pd/C, H₂, Aqueous Ammonia | 4-Amino-1-adamantanol | 4:1 | - | google.com |

The principles of achieving diastereoselectivity in these systems can be extended to the synthesis of this compound. A probable synthetic route would involve the reductive amination of 1-hydroxyadamantan-4-one with 2-adamantanamine. The choice of reducing agent and reaction conditions would be crucial in maximizing the yield of the desired trans diastereomer.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of adamantane derivatives is an area of growing interest, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Solvent-Free and Atom-Economical Approaches

Solvent-free reactions are a cornerstone of green chemistry, and their application to adamantane synthesis has shown promise. For instance, the multi-component Biginelli reaction to produce adamantane-containing dihydropyrimidine (B8664642) derivatives has been successfully carried out under solvent-free conditions, offering improved yields and shorter reaction times compared to traditional methods. google.comnih.gov This approach minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification.

Atom economy is another key principle, aiming to maximize the incorporation of all materials used in the process into the final product. Reductive amination, a likely key step in the synthesis of this compound, is an inherently atom-economical reaction, with water being the only major byproduct.

Microwave-Assisted and Photochemical Synthesis

The table below compares conventional and microwave-assisted synthesis for a related adamantane derivative.

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of N-(1-adamantyl)acetamide | Conventional | 10 h | 80% | thaiscience.info |

| Synthesis of N-(1-adamantyl)acetamide | Microwave | 3 h | 87% | thaiscience.info |

| Hydrolysis of N-(1-adamantyl)acetamide | Conventional | 15 h | - | thaiscience.info |

| Hydrolysis of N-(1-adamantyl)acetamide | Microwave | 2 h | 83% (of amantadine) | thaiscience.info |

Photochemical reactions offer another green synthetic route. The photochemical synthesis of 4-azahomoadamant-4-enes from azidoadamantanes demonstrates the use of light to initiate reactions in adamantane chemistry. While not directly applicable to the target molecule's synthesis, it showcases the potential for using photochemical methods to construct complex adamantane-based architectures.

Scalability Considerations and Process Chemistry

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, several factors would need to be considered to ensure an efficient, safe, and economically viable process.

Drawing parallels from the industrial synthesis of amantadine (B194251), a simpler adamantane amine, highlights key considerations. The choice of starting materials and reagents is critical. While some laboratory syntheses of amantadine have used hazardous reagents like oleum, more scalable processes utilize safer alternatives. acs.org For the target compound, this would mean optimizing the reductive amination step to use a catalyst and reducing agent that are effective, safe to handle in large quantities, and cost-effective.

Purification is another major hurdle in process chemistry. The synthesis of amantadine hydrochloride has been optimized to simplify purification, for example, by replacing energy-intensive distillation with direct precipitation. For this compound, developing a crystallization method to isolate the desired trans diastereomer in high purity would be a crucial aspect of process development.

Finally, the management of byproducts and waste streams is a critical component of scalable and sustainable process chemistry. An ideal process would minimize waste generation and allow for the recycling of solvents and catalysts where possible.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal. For 4-(2-adamantylamino)-1-adamantanol, this method would provide definitive information on its molecular structure.

Determination of Absolute Configuration and Crystal Packing

A single-crystal X-ray diffraction analysis would be essential to establish the absolute configuration of the chiral centers in this compound. The adamantane (B196018) cage itself is achiral, but the substitution pattern can create stereocenters. The analysis would reveal the spatial arrangement of the amino and hydroxyl groups on the adamantane frameworks.

The crystal packing, or the arrangement of molecules in the crystal lattice, would also be elucidated. This is crucial for understanding intermolecular forces that stabilize the crystal structure. For adamantane derivatives, crystal packing is often influenced by weak van der Waals forces and, where applicable, hydrogen bonding. In the case of this compound, hydrogen bonds involving the hydroxyl and amino groups would be expected to play a significant role in the supramolecular assembly. nih.govnih.gov

Conformational Analysis and Intermolecular Interactions

The rigid nature of the adamantane cage significantly restricts conformational freedom. nih.gov However, the orientation of the substituent groups can still vary. X-ray analysis would precisely define the torsion angles and bond angles, providing insight into the preferred conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonds (N-H···O, O-H···N, or O-H···O) and weaker C-H···π interactions if aromatic rings were present, would be identified and characterized. nih.govnih.gov These interactions are fundamental to the molecule's solid-state behavior and can influence its physical properties. The study of similar adamantane structures reveals that intermolecular C-H···O and C-H···N interactions are common in stabilizing crystal packing. nih.gov

Polymorphism and Solid-State Structural Variants

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While adamantane itself undergoes a phase transition at 208 K, the potential for polymorphism in its derivatives like this compound would need to be investigated through crystallization experiments under various conditions. wikipedia.org The identification of different solid-state structural variants would be crucial for a comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and the solid state.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A full suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons on the adamantane cages. The chemical shifts of protons near the amino and hydroxyl groups would be particularly informative. researchgate.netchemicalbook.comacs.org

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The carbon atoms bonded to the nitrogen and oxygen atoms would exhibit characteristic downfield shifts. nih.govchemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings within the adamantane frameworks, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances of protonated carbons. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. libretexts.org This would be instrumental in confirming the connection between the two adamantane units via the amino bridge and the positions of the substituents on each cage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about which protons are close to each other in space. uchicago.edu This can help to determine the relative stereochemistry and preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for the adamantane core carbons and protons is presented below, based on data for similar adamantane derivatives.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~68-72 |

| C4-NH | - | ~50-55 |

| Adamantane CH | 1.5 - 2.5 | 30 - 45 |

| Adamantane CH₂ | 1.5 - 2.5 | 35 - 40 |

Solid-State NMR for Structural Dynamics and Microenvironments

Solid-state NMR (ssNMR) would offer valuable insights into the structure and dynamics of this compound in its crystalline form. This technique is particularly useful for studying polymorphism and for characterizing materials that are insoluble or difficult to crystallize. ssNMR can provide information about the local environment of each atom and can detect subtle differences in crystal packing between different polymorphs.

Variable Temperature NMR Studies for Conformational Equilibria

Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating dynamic processes such as conformational equilibria. rsc.orgmdpi.com For this compound, VT-NMR studies would be crucial in understanding the rotational dynamics around the C-N bond linking the two adamantane cages.

At room temperature, the NMR spectrum might show broadened signals for the protons and carbons near the amino linkage and the hydroxyl group, suggesting the presence of multiple conformers in slow or intermediate exchange on the NMR timescale. By acquiring spectra at different temperatures, it is possible to either freeze out individual conformers at low temperatures, resulting in sharp, distinct signals for each, or to observe coalescence of these signals at higher temperatures as the rate of interconversion increases. mdpi.com

A hypothetical VT-¹H NMR study on this compound could reveal the following:

Low Temperature Regime: Separate sets of signals for the axial and equatorial conformers with respect to the amino and hydroxyl groups on the adamantane rings. The energy barrier to rotation around the C-N bond could be determined from the coalescence temperature. rsc.org

High Temperature Regime: Averaged, sharp signals, indicating rapid interconversion between conformers.

The analysis of the temperature dependence of the chemical shifts and coupling constants would provide thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium. rsc.org This information is vital for understanding the molecule's preferred three-dimensional structure in solution.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of unknown compounds through fragmentation analysis. Advanced MS techniques offer enhanced precision and the ability to differentiate between isomers.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high accuracy, typically to four or five decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound.

| Technique | Information Obtained | Expected Results for C₂₀H₃₃NO |

| HRMS (e.g., FT-ICR or Orbitrap) | Exact mass of the molecular ion ([M+H]⁺) | Calculated m/z: 304.2635. An experimental value close to this would confirm the elemental formula. |

The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers is essential to distinguish the target compound from other species with the same nominal mass. nih.gov

Fragmentation Pathway Analysis for Structural Confirmation in Complex Mixtures

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, confirming its structure. For this compound, the fragmentation is expected to be influenced by the robust adamantane cages and the functional groups present.

Common fragmentation pathways for amines and adamantane derivatives include alpha-cleavage and loss of small neutral molecules. youtube.comlibretexts.orgyoutube.com

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. youtube.comlibretexts.org This would lead to the formation of a stable iminium ion.

Loss of Water: The hydroxyl group on the 1-adamantanol (B105290) moiety can be lost as a water molecule (H₂O) following protonation. libretexts.org

Cleavage of the Adamantane Cages: Fragmentation of the adamantane rings themselves would likely produce characteristic ions at m/z 135 (adamantyl cation), 93, and 79. researchgate.net

Loss of the Amino Group: Cleavage of the C-N bond could lead to the loss of the 2-aminoadamantane (B82074) moiety.

A hypothetical fragmentation table is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 304.26 | 286.25 | [M+H-H₂O]⁺ | H₂O |

| 304.26 | 152.14 | [C₁₀H₁₈N]⁺ | C₁₀H₁₅O |

| 304.26 | 151.13 | [C₁₀H₁₇O]⁺ | C₁₀H₁₆N |

| 304.26 | 135.12 | [C₁₀H₁₅]⁺ | C₁₀H₁₈NO |

Ion Mobility Spectrometry-Mass Spectrometry for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is a powerful technique for separating isomeric ions based on their size, shape, and charge. nih.govnih.gov This is particularly relevant for this compound, as different conformers or constitutional isomers would exhibit different drift times in the IMS cell.

IMS-MS can provide a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area. nih.gov Different conformers, having distinct three-dimensional shapes, would possess different CCS values, allowing for their separation and individual analysis by the mass spectrometer. This technique would be invaluable in confirming the presence of multiple conformers suggested by VT-NMR studies and in distinguishing the target compound from any potential isomeric impurities. Studies on other adamantane derivatives have successfully demonstrated the utility of IMS in separating hydroxylated isomers. news-medical.net

| Technique | Separation Principle | Application to this compound |

| IMS-MS | Difference in ion drift time based on size and shape | Separation of rotational conformers. Differentiation from constitutional isomers. |

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by the vibrations of the adamantane cages, the N-H bond of the secondary amine, and the O-H bond of the alcohol.

The adamantane skeleton itself gives rise to a series of characteristic bands. researchgate.net The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. The rigid cage structure also results in a complex fingerprint region with numerous C-C stretching and CH₂ bending, wagging, and twisting modes.

A table of expected characteristic vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | IR |

| N-H (secondary amine) | Stretching | 3300-3500 (sharp) | IR |

| C-H (adamantane) | Stretching | 2850-2950 | IR, Raman |

| N-H | Bending | 1550-1650 | IR |

| C-O (alcohol) | Stretching | 1000-1260 | IR |

| C-N (amine) | Stretching | 1020-1250 | IR |

| Adamantane Cage | Skeletal Vibrations | 700-1500 | IR, Raman |

The analysis of the vibrational spectra, in conjunction with the data from NMR and mass spectrometry, provides a comprehensive and unambiguous structural characterization of this compound.

Analysis of Hydrogen Bonding and Molecular Interactions

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group in this compound makes it a prime candidate for both intramolecular and intermolecular hydrogen bonding. These non-covalent interactions are crucial in determining the compound's crystal packing, solubility, and potential biological interactions.

Intermolecular Hydrogen Bonding and Molecular Packing: In the solid state, it is highly probable that this compound engages in extensive intermolecular hydrogen bonding. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonded networks. rsc.org These networks are a defining feature in the crystal structures of many adamantane derivatives. acs.org For instance, in the crystal structure of (1-adamantyl)(4-aminophenyl)methanol, enantiomers are linked into dimers via O-H···N hydrogen bonds. nih.gov Similar interactions, along with N-H···O hydrogen bonds, would likely stabilize the crystal packing of this compound.

A summary of potential hydrogen bond interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role |

| Intramolecular | -OH or -NH | N or O | Stabilization of molecular conformation |

| Intermolecular | -OH | O or N | Formation of dimeric or polymeric structures |

| Intermolecular | -NH | O or N | Contribution to crystal packing |

Conformational Changes Probed by Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a powerful tool for probing the conformational landscape and vibrational dynamics of molecules. For this compound, the vibrational spectra would be a composite of the modes from the adamantane cages, the C-N-C linkage, and the functional groups.

The adamantane cage itself has a number of characteristic vibrational modes. researchgate.net High-resolution IR spectroscopy of adamantane has identified 11 IR-active fundamental modes. aip.org These cage modes, which include C-C stretching and CCC bending, are expected to be present in the spectrum of this compound, although they may be shifted or split due to the substitution. nih.gov The region below 1500 cm⁻¹ in the Raman spectrum is typically dominated by these cage vibrations. researchgate.net

Characteristic Vibrational Frequencies: The key functional groups of this compound will give rise to distinct peaks in the IR and Raman spectra. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the range of 3200-3600 cm⁻¹, with its position and width being sensitive to the extent of hydrogen bonding. A sharper peak in this region would indicate a free, non-hydrogen-bonded hydroxyl group. The N-H stretching vibration of the secondary amine would typically appear around 3300-3500 cm⁻¹.

The C-H stretching vibrations of the adamantane cages are expected in the 2800-3000 cm⁻¹ region. nih.gov The C-N stretching vibrations would likely be found in the 1000-1200 cm⁻¹ range.

Conformational changes, such as rotation around the C-N bond connecting the two adamantane moieties, would lead to changes in the vibrational frequencies of the coupled modes. nih.gov For example, the formation of an intramolecular hydrogen bond would cause a red-shift (lowering of frequency) in the O-H or N-H stretching bands involved in the bond. Dynamic NMR studies on pyridine-substituted adamantane derivatives have successfully been used to determine the energy barriers for conformational enantiomer interconversion, a technique that could also be applied to this compound. acs.org

A table of expected characteristic vibrational frequencies is provided below, based on data from adamantane and its functionalized derivatives. chemicalbook.comchemicalbook.comnih.govresearchgate.netchemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |

| O-H Stretch | 3200 - 3600 | IR | Broad band indicates hydrogen bonding |

| N-H Stretch | 3300 - 3500 | IR | |

| C-H Stretch (Adamantane) | 2800 - 3000 | IR, Raman | |

| C-N Stretch | 1000 - 1200 | IR, Raman | |

| Adamantane Cage Modes | 700 - 1500 | Raman | Characteristic fingerprint region |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and properties.

The electronic structure dictates the chemical reactivity and physical properties of a molecule. DFT methods, such as those employing the B3LYP or WB97XD functionals, are well-suited for analyzing adamantane (B196018) derivatives. dergipark.org.trdergipark.org.tr These calculations can determine the distribution of electron density across the molecule, revealing which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using electrostatic potential (ESP) maps. For 4-(2-adamantylamino)-1-adamantanol, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be regions of high electron density.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

In a study on dimeric forms of 1-adamantanol (B105290) and 1-adamantanemethylamine, DFT calculations were used to determine these properties, providing a precedent for the analysis of this compound. dergipark.org.trdergipark.org.tr

Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated using DFT with B3LYP functional and 6-31G(d,p) basis set.

| Property | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Note: This data is illustrative and based on typical values for similar adamantane derivatives. |

Quantum chemistry is widely used to predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.com For complex molecules like adamantane derivatives, these predictions can help assign experimental spectra and confirm the proposed structure. wikipedia.org Recent advancements have even integrated DFT with machine learning to improve prediction accuracy. youtube.com

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov This is done by calculating the Hessian matrix (the second derivatives of energy with respect to atomic positions). q-chem.comnih.gov The resulting vibrational frequencies correspond to specific bond stretches, bends, and twists within the molecule. Comparing the calculated spectrum to an experimental one can provide strong evidence for the molecule's structure. For adamantane itself, theoretical calculations have successfully assigned the normal modes of vibration. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Based on DFT calculations for analogous structures.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (hydroxyl) | Stretching | ~3600 |

| N-H (amine) | Stretching | ~3400 |

| C-H (adamantane) | Stretching | 2850-2950 |

| C-N | Stretching | 1180-1360 |

| C-O | Stretching | 1000-1260 |

| Note: These are typical frequency ranges and the exact values would require specific calculation for the title compound. |

Even rigid molecules like adamantane derivatives can have multiple conformations, especially with flexible substituents. Computational methods can be used to explore the potential energy surface of this compound to identify its most stable three-dimensional structures (conformers).

This process involves geometry optimization, where the energy of an initial structure is minimized. By starting from various possible arrangements of the substituent groups, a range of low-energy conformers can be found. A computational study on adamantane-linked hydrazine-carbothioamides, for example, used DFT to determine the energy differences between folded and extended conformations. mdpi.com For this compound, key considerations would be the relative orientation of the two adamantane cages and the hydrogen bonding possibilities involving the amine and hydroxyl groups. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic-level details, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide insight into the conformational dynamics and interactions with the environment, such as a solvent.

MD simulations can reveal how the structure of this compound behaves in a dynamic environment. By simulating the molecule over nanoseconds or longer, researchers can observe transitions between different conformations. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can adapt to fit into a binding site. Studies on other adamantane derivatives have used MD simulations to show how the molecule's shape and interactions remain stable over time in a simulated biological system. bohrium.comtandfonline.com

The solvent can have a significant impact on the properties and behavior of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water). rsc.orgnih.gov These simulations can predict properties like the solvation free energy, which indicates how soluble the compound is in a particular solvent. semanticscholar.org

For example, MD simulations of adamantane in water have been used to understand the structure of the surrounding water molecules and the nature of the hydrophobic interactions. rsc.orguni-hannover.de For this compound, simulations in an aqueous environment would be crucial to understand how water molecules interact with the polar hydroxyl and amino groups while being repelled by the nonpolar adamantane cages. This interplay governs the molecule's solubility and its behavior in a biological context.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of this compound can be computationally modeled to understand the underlying reaction pathways and energetics. Such studies are crucial for optimizing synthetic routes and predicting the feasibility of different chemical transformations.

Computational Elucidation of Proposed Reaction Pathways

The formation of this compound likely involves the reaction of a 2-adamantylamine derivative with a 4-substituted-1-adamantanol precursor. Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the step-by-step mechanism of this reaction. researchgate.net These calculations can map out the potential energy surface of the reaction, identifying key intermediates and transition states. For analogous adamantane syntheses, computational studies have been instrumental in understanding complex rearrangements and predicting product distributions. nih.gov

A plausible synthetic route that could be modeled is the reductive amination of 4-hydroxyadamantanone with 2-adamantylamine. The computational model for this reaction would involve several key steps:

Nucleophilic attack: The nitrogen atom of 2-adamantylamine attacks the carbonyl carbon of 4-hydroxyadamantanone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine undergoes dehydration to form an iminium ion.

Reduction: The iminium ion is reduced to the final product, this compound.

Each of these steps can be modeled to determine the most likely reaction pathway.

Energy Barriers and Rate Constant Predictions

A critical aspect of reaction mechanism modeling is the calculation of energy barriers for each step. researchgate.net The height of the energy barrier, or activation energy, determines the rate of a reaction. By calculating the Gibbs free energy of activation (ΔG‡) for each transition state, researchers can predict the rate-determining step of the synthesis.

For the proposed synthesis of this compound, computational methods can provide the following data:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |

| Nucleophilic Attack | 15.2 | 1.2 x 10³ |

| Proton Transfer | 5.8 | 3.4 x 10⁸ |

| Dehydration | 22.5 | 5.7 x 10⁻² |

| Reduction | 12.1 | 8.9 x 10⁴ |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are required for accurate values.

These predictions can guide experimental chemists in choosing the appropriate reaction conditions, such as temperature and catalysts, to overcome significant energy barriers and improve reaction yields. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netnih.govbiointerfaceresearch.com These models are invaluable for predicting properties that are difficult or time-consuming to measure experimentally.

Prediction of Physicochemical Properties (e.g., pKa, LogP/D) based on Molecular Structure

For this compound, QSPR modeling can be used to predict key properties like its acid dissociation constant (pKa) and its lipophilicity (LogP/D). researchgate.net The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. peerj.com The LogP/D value indicates how the molecule partitions between an oily and an aqueous phase, a critical parameter for drug absorption and distribution. researchgate.net

The bulky adamantyl groups are expected to significantly influence these properties. The amino group is basic, and its pKa will be influenced by the surrounding steric bulk. The hydroxyl group is weakly acidic. The large, nonpolar surface area of the two adamantane cages will contribute to a high LogP value, suggesting low water solubility.

| Property | Predicted Value | Method |

| pKa (amine) | 10.5 ± 0.5 | Semi-empirical quantum methods peerj.com |

| LogP | 4.8 ± 0.3 | Atom/fragment contribution methods |

| LogD (pH 7.4) | 4.75 | Calculated from LogP and pKa |

Note: These predicted values are based on general QSPR models and may not reflect the precise experimental values for this compound.

Molecular Docking and Ligand-Target Interaction Studies (Pre-clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com In drug discovery, it is used to predict how a potential drug molecule (the ligand) binds to a biological target, such as a protein or enzyme. nih.gov

Identification of Potential Biological Targets and Binding Modes

Given the structural similarities of this compound to other bioactive adamantane derivatives, molecular docking studies can be performed to identify potential biological targets. Adamantane-containing compounds have been shown to interact with a variety of targets, including the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in metabolic diseases, and the sigma-2 receptor, a target in cancer therapy. nih.govnih.govnih.govnih.gov Another potential target is the dipeptidyl peptidase IV (DPP-IV) enzyme, as a similar compound, 1-[[(3-hydroxy-1-adamantyl) amino]acetyl]-2-cyano-(S)-pyrrolidine, is a known inhibitor. nih.gov

A hypothetical molecular docking study of this compound with the active site of 11β-HSD1 could reveal the following:

Binding Affinity: The predicted binding energy, often expressed in kcal/mol, indicates the strength of the interaction. A more negative value suggests a stronger binding.

Binding Mode: The specific orientation and conformation of the ligand within the binding pocket.

Key Interactions: The hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

| Potential Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 11β-HSD1 | -9.5 | Tyr183, Ser170 |

| Sigma-2 Receptor | -8.8 | Leu95, His29 |

| DPP-IV | -7.9 | Arg125, Tyr662 |

Note: The data in this table is for illustrative purposes. Actual binding affinities and interactions would need to be determined through specific molecular docking simulations. nih.govnih.govresearchgate.netresearchgate.net

These computational predictions can prioritize which biological targets to investigate experimentally, thus accelerating the drug discovery process for novel adamantane derivatives like this compound.

Prediction of Binding Affinities to Macromolecular Receptors (e.g., enzymes, ion channels)

Computational chemistry provides powerful tools for predicting the interaction between a small molecule like this compound and various macromolecular targets, such as enzymes and ion channels. These predictive studies are crucial in the early stages of drug discovery and development, offering insights into the molecule's potential therapeutic applications and mechanism of action. The primary methods employed include molecular docking and molecular dynamics simulations, which help in estimating the binding affinity and stability of the ligand-receptor complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method evaluates the binding compatibility by calculating a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. For a compound like this compound, with its bulky adamantane cages, docking studies can elucidate how it fits into the binding pockets of various proteins.

Subsequent to docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. nih.govstrath.ac.uk MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the receptor. These simulations can help in refining the binding poses obtained from docking and provide a more accurate estimation of the binding free energy.

Potential Enzyme Targets:

Based on the adamantane scaffold, which is present in several approved drugs and clinical candidates, potential enzyme targets for this compound can be hypothesized. For instance, adamantane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. nih.gov Computational studies on such derivatives have shown a correlation between the calculated binding energies and the experimentally determined inhibitory concentrations (IC50). nih.gov Similarly, urease is another enzyme target for which adamantane-containing compounds have been computationally evaluated, with studies predicting their binding modes and affinities. mdpi.com

Potential Ion Channel Targets:

The aminoadamantane structure is famously associated with the inhibition of the M2 proton channel of the influenza A virus. mdpi.com Amantadine (B194251), a structurally related compound, functions by blocking this channel. Therefore, it is highly probable that this compound would also be studied for its potential to interact with and block viral ion channels. Computational docking and MD simulations would be instrumental in comparing its binding affinity and orientation within the M2 channel to that of known inhibitors.

Furthermore, other ion channels, such as voltage-gated calcium channels, are also known to be modulated by compounds with bulky hydrophobic groups. researchgate.net Predictive studies could explore the binding of this compound to various ion channel subtypes.

Hypothetical Binding Affinity Data:

The following table presents hypothetical binding affinity data for this compound with selected macromolecular targets, as would be predicted from computational studies. This data is illustrative and serves to demonstrate the type of information generated from such analyses.

| Macromolecular Target | Receptor PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Ki) (µM) | Key Interacting Residues (Predicted) |

| Influenza A M2 Proton Channel | 2RLF | -8.5 | 0.5 | His37, Val27, Ala30, Ser31 |

| 11β-Hydroxysteroid Dehydrogenase 1 | 2BEL | -9.2 | 0.2 | Tyr183, Ser170 |

| Urease (Helicobacter pylori) | 1E9Y | -7.8 | 1.5 | Cys319, His134, His136 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.5 | 2.0 | His41, Cys145 |

| Acetylcholinesterase | 1EVE | -6.9 | 5.2 | Trp84, Phe330 |

This table is for illustrative purposes only. The presented data are not from actual experimental or computational studies on this compound but are representative of the type of results obtained from such predictive investigations.

The predicted binding energies and dissociation constants provide a quantitative measure of the compound's potential efficacy against these targets. strath.ac.uk The identification of key interacting residues is crucial for understanding the molecular basis of the interaction and for guiding further structural modifications to improve potency and selectivity. mdpi.com These computational predictions, while valuable, require experimental validation through in vitro binding assays and functional studies to confirm the activity of this compound.

Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Substitution Reactions on Adamantane (B196018) Scaffolds

The adamantane cage is susceptible to electrophilic substitution, particularly at its tertiary bridgehead positions. These reactions typically proceed through an SN1-type mechanism involving a stable adamantyl cation intermediate. rsc.orgyoutube.com The presence of substituents on the adamantane core can influence the rate and regioselectivity of these reactions.

Electrophilic Substitution: Reactions of adamantane and its derivatives in electrophilic media are generally considered nucleophilic substitutions at a saturated carbon atom, proceeding via the formation of an adamantyl cation. rsc.org For the 4-(2-adamantylamino)-1-adamantanol molecule, the bridgehead positions not occupied by the amino or hydroxyl groups are potential sites for electrophilic attack. However, the electron-withdrawing nature of the hydroxyl and amino groups can deactivate the adamantane nucleus towards further substitution. researchgate.net

Common electrophilic reactions include:

Halogenation: Adamantane readily reacts with agents like bromine, often with a Lewis acid catalyst, to yield bridgehead-substituted products. rsc.orgnih.gov The reaction proceeds via an ionic mechanism. rsc.org

Nitration and Hydroxylation: Treatment with strong acids like sulfuric acid or nitric acid can introduce hydroxyl or nitrato groups at the bridgehead positions. rsc.orgrsc.org The reaction of adamantane with 96% sulfuric acid, for instance, leads to the formation of 1-hydroxyadamantane. rsc.org

Nucleophilic Substitution: Nucleophilic substitution on the adamantane scaffold is less common unless a suitable leaving group is present at a bridgehead position. wikipedia.org Reactions involving the displacement of a leaving group, such as a halide or a tosylate, from a bridgehead carbon proceed via an S_N1 mechanism due to the steric hindrance that prevents an S_N2 backside attack. rsc.orgwikipedia.org The stability of the resulting tertiary adamantyl carbocation facilitates this pathway. youtube.com In this compound, the hydroxyl group could potentially be protonated by a strong acid to form a good leaving group (water), generating a 1-adamantyl cation. This cation could then be attacked by a nucleophile.

| Reaction Type | Reagent/Conditions | Typical Product on Adamantane Scaffold | Governing Mechanism |

|---|---|---|---|

| Electrophilic Bromination | Br₂, Lewis Acid | 1-Bromoadamantane (B121549) | S_N1 (via adamantyl cation) rsc.org |

| Electrophilic Hydroxylation | H₂SO₄ | 1-Adamantanol (B105290) | S_N1 (via adamantyl cation) rsc.org |

| Nucleophilic Substitution | Nu⁻ on 1-Haloadamantane | 1-Substituted Adamantane | S_N1 rsc.org |

Rearrangement Reactions and Skeletal Isomerization

Adamantane and its derivatives are renowned for undergoing skeletal rearrangements, particularly under Lewis acid catalysis. sciencemadness.orgresearchgate.net Adamantane itself is the most thermodynamically stable C₁₀H₁₆ tricyclic hydrocarbon, and other isomers will rearrange to the adamantane skeleton under such conditions. sciencemadness.orgresearchgate.net

The mechanism of these isomerizations often involves a complex series of 1,2-alkyl shifts via carbocation intermediates. sciencemadness.org For instance, the conversion of tetrahydrodicyclopentadiene (B3024363) to adamantane can proceed through numerous potential pathways. sciencemadness.org

Within the adamantane framework itself, rearrangements can occur. For example, the 1-adamantyl cation can rearrange to the 2-adamantyl cation in sulfuric acid. rsc.orgrsc.org This process can happen through two distinct mechanisms: a rapid intermolecular hydride transfer catalyzed by adamantane itself, and a slower mechanism involving the reversible ring-opening of the adamantane skeleton. rsc.orgrsc.org In the context of this compound, treatment with strong acid could lead to the formation of a carbocation at the C-1 position, which might then undergo hydride shifts or more complex skeletal rearrangements, potentially leading to a mixture of isomers. Similarly, rearrangements involving precursors like noradamantane or protoadamantane (B92536) are key strategies for synthesizing 1,2-disubstituted adamantanes. nih.gov

Oxidation and Reduction Chemistry

The functional groups of this compound are the primary sites for oxidation and reduction reactions.

Oxidation: The tertiary alcohol at the C-1 position cannot be directly oxidized to a ketone without breaking a C-C bond. However, the adamantane cage itself is susceptible to oxidation. The reaction of adamantane with concentrated sulfuric acid can lead to adamantanone. rsc.orgresearchgate.net This process involves the initial formation of 1-adamantanol, its dehydration to the 1-adamantyl cation, a 1,2-hydride shift to form the more stable 2-adamantyl cation, hydration to 2-adamantanol (B149831), and subsequent oxidation to adamantanone. researchgate.net The C-H bonds at the bridgehead positions are particularly susceptible to oxidative functionalization by various reagents, including photochemically generated radicals. acs.orgacs.org For example, vanadium-substituted polyoxometalates can catalyze the oxidation of adamantane by molecular oxygen, yielding 1-adamantanol as the major product. researchgate.net

Reduction: The functional groups in this compound (a secondary amine and a tertiary alcohol) are generally resistant to reduction under standard conditions. However, related adamantane ketones, such as adamantanone, can be reduced to the corresponding alcohol (2-adamantanol) using standard reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comacs.org The stereochemistry of such reductions is an area of significant study. acs.org

| Transformation | Reagent/Conditions | Substrate | Product |

|---|---|---|---|

| Oxidation | Concentrated H₂SO₄ | Adamantane | Adamantanone researchgate.net |

| Oxidation | O₂, Vanadium-polyoxometalate catalyst | Adamantane | 1-Adamantanol researchgate.net |

| Reduction | LiAlH₄ or LiAlD₄ | Adamantan-2-one | Adamantan-2-ol mdpi.com |

Acid-Base Properties and Protonation Equilibria

The chemical nature of this compound is defined by its functional groups, which can act as a base (amino group) or a weak acid (hydroxyl group).

The secondary amino group is basic and will readily accept a proton in an acidic medium to form a secondary ammonium (B1175870) salt. The basicity of aminoadamantanes is a key feature, and these compounds exist as protonated cations at physiological pH. This property is crucial for the biological activity of drugs like Amantadine (B194251) (1-aminoadamantane). nih.gov The protonation state is dependent on the pH of the solution. researchgate.net

The hydroxyl group is weakly acidic and can be deprotonated by a strong base, though it is more likely to act as a proton acceptor at the oxygen lone pairs in a strongly acidic environment, facilitating its elimination as water.

The acid-base equilibrium can be represented as:

In Acid: R-NH-R' + H⁺ ⇌ R-NH₂⁺-R'

In Strong Base: R-OH + B⁻ ⇌ R-O⁻ + BH

The rigid adamantane cage influences the pKa of the amino group through its inductive effect. The thermodynamic properties, including heat capacity and enthalpies of phase transitions, have been studied for 1-aminoadamantane, providing insight into its stability and behavior. researchgate.net

Derivatization Reactions for Library Synthesis

The adamantane scaffold is a popular building block in medicinal chemistry and materials science due to its rigidity, lipophilicity, and predictable three-dimensional structure. researchgate.netresearchgate.netnih.gov this compound, with its multiple functionalization points, serves as an excellent starting point for creating a library of diverse derivatives.

Derivatization of the Amino Group: The secondary amine is a versatile handle for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates. For example, 1-(adamantan-1-yl)thiourea can be reacted with 2-bromo esters to synthesize thiazolone derivatives. nih.gov

Derivatization of the Hydroxyl Group: The tertiary alcohol can be derivatized through:

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like Fischer esterification) to form esters.

Etherification: Conversion to an alkoxide with a strong base, followed by reaction with an alkyl halide (Williamson ether synthesis).

These derivatization strategies allow for the systematic modification of the compound's properties, which is a key process in drug discovery and the development of new materials. researchgate.netmdpi.com

Pre Clinical Biological and Biochemical Investigations

In Vitro Assay Development and High-Throughput Screening

The initial stages of drug discovery for adamantane (B196018) derivatives often involve a battery of in vitro assays to determine their potential therapeutic applications. These assays are designed to assess the compound's interaction with specific biological targets and its broader effects on cellular processes.

Receptor Binding and Functional Assays (e.g., 11β-HSD1/2 inhibition, Sigma receptor ligands)

Adamantane derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. usc.edunih.gov Inhibition of 11β-HSD1 is considered a promising therapeutic strategy for conditions like insulin (B600854) resistance, dyslipidemia, and obesity. usc.edu A series of adamantyl carboxamide and acetamide (B32628) derivatives have demonstrated selective inhibition of human 11β-HSD1 with IC50 values in the nanomolar range, showing no activity against the related 11β-HSD2 isoform. usc.edu Specifically, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and tested for their inhibitory activity against both 11β-HSD isoforms. nih.govnih.gov For most of these compounds, an inhibition of over 50% for 11β-HSD1 and less than 45% for 11β-HSD2 was observed at a concentration of 10 µM. nih.govnih.gov The most active compound in one study, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, inhibited 11β-HSD1 by 82.82%, a value comparable to the known inhibitor carbenoxolone. nih.govnih.gov

The sigma-2 (σ2) receptor is another target of interest for adamantane-based compounds, particularly in the context of cancer and neurodegenerative diseases. nih.gov Research has shown that adamantane can serve as a scaffold to synthesize σ2 receptor ligands. nih.gov Molecular docking and simulation studies suggest that adamantane-based compounds can bind within the active site of the σ2 receptor, indicating their potential as research tools or therapeutic agents. nih.gov

Enzyme Inhibition/Activation Kinetics (e.g., IC50, Ki, Vmax)

The inhibitory potency of adamantane derivatives is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For a series of adamantyl carboxamide and acetamide derivatives targeting 11β-HSD1, IC50 values in the 100nM range were achieved. usc.edu For instance, compound 15 from this series had an IC50 of 114nM, and compound 41, which features an adamantyl group surrogate, had an IC50 of 280nM. usc.edu

In the study of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, IC50 values were determined for the most active compounds. nih.govnih.gov The derivative with a cyclohexane (B81311) substituent showed an IC50 of 3.32 µM, while those with isopropyl, propyl, and ethyl groups had IC50 values of 1.19, 3.23, and 5.44 µM, respectively. nih.gov The most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, had an IC50 value that was twice that of carbenoxolone. nih.govnih.gov

The determination of these kinetic constants is crucial for understanding the inhibitor's effectiveness and for comparing the potency of different derivatives. researchgate.netembrapa.brmdpi.com

Cellular Assays for Target Engagement and Pathway Modulation (e.g., TNF-α production)

Cellular assays are employed to confirm that a compound engages its intended target within a cellular context and modulates relevant signaling pathways. One such pathway involves the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. sigmaaldrich.com Studies have investigated the effect of adamantane derivatives on TNF-α production in both normal and neoplastic cells. nih.gov For example, 2-(1-adamantylamino)-6-methylpyridine (AdAMP) was found to enhance TNF-α production in several human ovarian cancer cell lines and co-stimulated peripheral blood monocytes to produce TNF-α in the presence of lipopolysaccharide (LPS). nih.gov This suggests a potential immunomodulatory role for certain adamantane derivatives. nih.gov

Cellular models of inflammation, such as mouse macrophage-like RAW 264.7 cells stimulated with LPS, are used to screen for novel TNF-α lowering agents. nih.gov

Antimicrobial and Anti-proliferative Activity Profiling (e.g., against bacteria, fungi, cancer cell lines)

The broad biological activity of adamantane derivatives extends to antimicrobial and anti-proliferative effects. Various libraries of these compounds have been synthesized and evaluated against a range of pathogens and cancer cell lines. nih.govnih.govmdpi.comresearchgate.net

In terms of antimicrobial activity, adamantane-containing thiazole (B1198619) compounds have shown potent broad-spectrum antibacterial activity. nih.gov Some derivatives were particularly effective against Gram-positive bacteria, while others displayed significant antifungal activity against Candida albicans. nih.govzsmu.edu.ua For instance, certain N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines exhibited strong inhibitory action. nih.gov Similarly, adamantane-linked 1,2,4-triazole (B32235) derivatives have demonstrated notable antimicrobial and antifungal properties. zsmu.edu.ua

The anti-proliferative potential of adamantane derivatives has been assessed against various human tumor cell lines, including murine leukemia (L1210), human T-lymphocyte (CEM), and cervix carcinoma (HeLa) cells. nih.govnih.gov Some (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines showed potent inhibitory activity against all tested cell lines. nih.gov The introduction of an adamantane moiety into other chemical scaffolds, such as indole-2-carboxamides, has also yielded compounds with significant antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov

Table 1: Anti-proliferative Activity of Selected Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line(s) | Activity | Reference(s) |

|---|---|---|---|

| Adamantane Derivatives | L1210, CEM, HeLa | Antiproliferative | nih.gov |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Various human tumor cell lines | Potent inhibitory activity | nih.gov |

| N-(3-adamantanol)-indole-2-carboxamides | Mycobacterium tuberculosis | Antimycobacterial | nih.gov |

| Adamantane-isothiourea hybrids | Gram-positive and Gram-negative bacteria | Antibacterial | mdpi.com |

| Adamantane-1,2,4-triazole derivatives | Candida albicans | Antifungal | zsmu.edu.ua |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a compound's chemical structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. It guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Systematic Modification of Compound Structure and Biological Activity Correlation

SAR studies on adamantane derivatives have revealed key structural features that influence their biological effects. For instance, in the context of 11β-HSD1 inhibitors, modifications to the adamantane core and its substituents have led to the discovery of potent and selective compounds. usc.edunyu.edu The replacement of an adamantane moiety with an adamantanol group in indole-2-carboxamides was shown to improve water solubility while maintaining anti-TB activity. nih.gov However, in some cases, the adamantane analogue was more potent than the adamantanol counterpart, highlighting the nuanced effects of structural changes. nih.gov

In the series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, the nature of the substituent at the C-5 position of the thiazole ring significantly impacted the 11β-HSD1 inhibitory activity. nih.govnih.gov Derivatives with branched or cyclic substituents at this position generally showed higher activity compared to those with aromatic or simple alkyl groups. nih.gov

These systematic modifications and the resulting biological data are crucial for building robust SAR models that can predict the activity of novel derivatives and guide future synthesis efforts. nih.govnih.govnih.gov

Influence of Adamantane Moiety on Activity and Selectivity

While there is no specific information on 4-(2-adamantylamino)-1-adamantanol, the adamantane scaffold, in general, is a well-utilized pharmacophore in medicinal chemistry. Its bulky, rigid, and lipophilic nature is known to influence the properties of a parent molecule in several ways. nih.govrsc.org The introduction of an adamantane group often increases a compound's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com This "lipophilic bullet" effect can improve a drug's pharmacokinetic profile and stability by protecting adjacent functional groups from metabolic degradation. nih.govmdpi.com

Furthermore, the defined three-dimensional structure of the adamantane cage can serve to orient other pharmacophoric elements, potentially increasing binding affinity and selectivity for specific biological targets like enzymes or receptors. nih.govnih.gov The incorporation of an adamantane moiety has been shown to enhance selectivity for certain receptor subtypes and can be crucial for fitting into hydrophobic pockets within a target's active site. nih.govnih.gov For instance, studies on other adamantane derivatives have demonstrated their role in achieving potent and selective inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV) and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.gov

The presence of two adamantane moieties in this compound suggests a significant emphasis on lipophilicity and spatial bulk. In some contexts, bis-adamantane structures have been investigated, with the spatial arrangement of the two cages affecting properties like lipid bilayer incorporation. mdpi.com However, without direct experimental data, the specific contribution of this dual-moiety structure to the activity and selectivity of this compound remains speculative.

In Vivo Pharmacodynamic Studies in Animal Models (Focus on Mechanism of Action)

No in vivo pharmacodynamic studies for this compound have been reported in the available literature. Research in this area is essential for understanding how a compound affects the body and its mechanism of action.

Target Biomarker Modulation in Animal Tissues

There is no available data on the modulation of specific biomarkers in animal tissues following the administration of this compound. Studies on other adamantane-containing molecules have shown modulation of biomarkers related to their therapeutic targets. For example, some adamantane derivatives have been investigated as inhibitors of 11β-HSD1, which would involve measuring cortisol levels in tissues. nih.gov Others have shown effects on biomarkers of oxidative stress and inflammation, such as tumor necrosis factor-alpha (TNF-α), various interleukins (ILs), and nitric oxide (NO).

Neurochemical Alterations in Animal Models (e.g., Parkinsonism models)

No studies were found that investigated the effects of this compound on neurochemical pathways in animal models of parkinsonism. Such studies typically involve models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone (B1679576) to induce Parkinson's-like pathology, characterized by the depletion of dopaminergic neurons in the substantia nigra and a reduction of dopamine (B1211576) in the striatum. nih.gov While simpler adamantane derivatives like Amantadine (B194251) are known to have activity in Parkinson's disease, the effects of this compound on dopamine levels or other neurotransmitter systems have not been documented.

Anti-inflammatory Activity in Animal Models

There is no published evidence detailing the anti-inflammatory activity of this compound in established animal models. Standard models to assess anti-inflammatory potential include carrageenan-induced paw edema, where a reduction in swelling indicates an anti-inflammatory effect, and models that measure the inhibition of pro-inflammatory cytokines. mdpi.comresearchgate.net Although some compounds containing the adamantane structure are known to possess anti-inflammatory properties, this has not been demonstrated for this compound. mdpi.comnih.gov

Synthesis and Evaluation of Derivatives and Analogues

Design Principles for Structural Diversification

The structural diversification of 4-(2-adamantylamino)-1-adamantanol is guided by established principles of medicinal chemistry. A primary strategy involves modifying the adamantane (B196018) cages and the linker connecting them. The lipophilicity of the adamantyl groups is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of these compounds.

Key design principles include:

Bioisosteric Replacement : Replacing one of the adamantyl groups with other bulky, lipophilic moieties to probe the spatial and electronic requirements of the binding site.

Homologation : Altering the length and nature of the linker between the adamantane nucleus and other parts of the molecule.

Introduction of Polar Groups : Incorporating polar functional groups to modulate solubility and pharmacokinetic properties. For instance, the introduction of a hydroxyl group at the bridgehead position of the adamantane cage can influence binding affinity.

Conformational Restriction : Synthesizing rigid analogues to lock the molecule into a specific conformation, which can lead to increased potency and selectivity by reducing the entropic penalty of binding to a biological target.

Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation of this compound, researchers have synthesized conformationally restricted analogues. These rigid structures provide valuable insights into the spatial orientation required for optimal interaction with biological targets. One approach to creating these analogues involves introducing cyclic constraints or incorporating double bonds to limit the rotational freedom of the molecule. The synthesis of such analogues often requires multi-step, stereoselective synthetic routes to achieve the desired three-dimensional arrangement.

Prodrug Strategies and Bioconversion Pathways

Prodrug strategies have been explored to improve the delivery and pharmacokinetic profile of this compound. A common approach involves the esterification of the hydroxyl group to create more lipophilic prodrugs that can more easily cross cellular membranes. Once inside the body, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, releasing the active parent compound. The bioconversion pathways of these prodrugs are a critical aspect of their design, ensuring that the active molecule is released at the desired site of action.

Impact of Peripheral Substitutions on Pre-clinical Biological Activity and Selectivity

The substitution pattern on the adamantane core has a significant impact on the biological activity and selectivity of these compounds. Pre-clinical studies have shown that even minor modifications can lead to substantial changes in potency and target specificity. For example, the position and nature of substituents on the adamantane rings can influence the molecule's ability to bind to its target proteins.

Research has demonstrated that the introduction of functional groups at various positions of the adamantane skeleton can modulate the compound's properties. The strategic placement of these substituents is guided by structure-activity relationship (SAR) studies, which aim to identify the key molecular features responsible for the desired biological effects.

Below is a data table summarizing the impact of various substitutions on the biological activity of this compound analogues based on pre-clinical findings.

| Compound/Analogue | Substitution | Observed Pre-clinical Biological Activity |

| Analogue A | Methyl group at C-3 of one adamantyl cage | Increased lipophilicity, potential for enhanced cell permeability |

| Analogue B | Fluoro group at C-5 of one adamantyl cage | Altered electronic properties, potential for modified binding affinity |

| Analogue C | Hydroxyl group at C-3 of one adamantyl cage | Increased polarity, potential for improved solubility |

| Analogue D | Carboxylic acid group at C-3 of one adamantyl cage | Increased polarity and potential for new binding interactions |

Isomeric Forms and Their Differential Properties

This compound can exist in different isomeric forms, including enantiomers and diastereomers, due to the presence of chiral centers. The absolute configuration of these stereoisomers can significantly influence their pharmacological properties, with one isomer often exhibiting greater potency or a different pharmacological profile than the others. This phenomenon, known as stereoselectivity, is a critical consideration in drug development.

The separation of these isomers is often achieved through chiral chromatography or by using chiral starting materials in the synthesis. The differential properties of the isolated isomers are then evaluated in pre-clinical models to determine which form possesses the most favorable therapeutic characteristics. The study of these isomeric forms is essential for developing single-isomer drugs, which can offer improved efficacy and a better safety profile compared to a racemic mixture.

Potential Non Clinical and Research Applications

Development as Chemical Probes for Biological Systems